molecular formula C19H20N2OS2 B2742896 (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2034897-11-3

(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2742896
CAS RN: 2034897-11-3
M. Wt: 356.5
InChI Key: POGUPFCIZBMNCZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H20N2OS2 and its molecular weight is 356.5. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide is a widely used industrial chemical that also forms in foods during high-temperature cooking processes. It is known for its applications in polyacrylamide production, which is utilized in various industries, including wastewater treatment, cosmetics, and food processing. The formation of acrylamide in foods occurs primarily through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned foods their desirable flavor and color. Understanding the chemistry and biochemistry of acrylamide is crucial for developing methods to reduce its formation in foods and mitigating its potential health risks (Friedman, 2003).

Mechanisms of Formation and Influencing Factors

Research on acrylamide has identified its precursors and investigated the mechanisms of its formation during the heating of foods. The Maillard reaction, involving asparagine and reducing sugars like glucose and fructose, is a significant pathway for acrylamide formation. Factors such as food composition, cooking temperature, and time influence the levels of acrylamide in food products. Studies suggest that both carbohydrate and protein components in foods can contribute to acrylamide formation, highlighting the complexity of the underlying chemistry (Lingnert et al., 2002).

Metabolism and Toxicological Implications

The metabolism of acrylamide involves conversion to glycidamide, a genotoxic metabolite, through cytochrome P450 enzymes, and conjugation with glutathione leading to detoxification. This metabolic pathway is significant for understanding the toxicological implications of acrylamide exposure. Interindividual and interspecies differences in metabolism can affect susceptibility to acrylamide's toxic effects, which include neurotoxicity, genotoxicity, and carcinogenicity. Metabolites of acrylamide, such as hemoglobin adducts and urinary mercapturic acids, serve as biomarkers for exposure assessment, offering insights into the risk posed by dietary acrylamide (Li et al., 2016).

properties

IUPAC Name

(E)-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-21(2)17(16-13-24-18-8-4-3-7-15(16)18)12-20-19(22)10-9-14-6-5-11-23-14/h3-11,13,17H,12H2,1-2H3,(H,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGUPFCIZBMNCZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C=CC1=CC=CS1)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(CNC(=O)/C=C/C1=CC=CS1)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.